![molecular formula C16H21FN2O3S B8065480 (2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-hydroxy-octahydrocyclopenta[d]pyrimidin-1-yl)acetic acid](/img/structure/B8065480.png)
(2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-hydroxy-octahydrocyclopenta[d]pyrimidin-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-hydroxy-octahydrocyclopenta[d]pyrimidin-1-yl)acetic acid is a complex organic compound with a unique structure that includes a fluorophenyl group, a methylsulfanyl group, and a hydroxy group attached to an octahydrocyclopenta[d]pyrimidin ring
准备方法
The synthesis of (2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-hydroxy-octahydrocyclopenta[d]pyrimidin-1-yl)acetic acid involves multiple steps. One common synthetic route includes the use of starting materials such as 4-fluorobenzyl chloride and thiourea, which undergo a series of reactions including nucleophilic substitution, cyclization, and hydrolysis. The reaction conditions typically involve the use of solvents like ethanol or methanol, and catalysts such as sodium hydroxide or hydrochloric acid. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
化学反应分析
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The fluorophenyl group can be reduced to a phenyl group.
Substitution: The methylsulfanyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
(2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-hydroxy-octahydrocyclopenta[d]pyrimidin-1-yl)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
作用机制
The mechanism of action of (2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-hydroxy-octahydrocyclopenta[d]pyrimidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to inhibition or activation of these targets. The exact molecular targets and pathways involved depend on the specific biological or therapeutic context in which the compound is being studied.
相似化合物的比较
Similar compounds to (2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-hydroxy-octahydrocyclopenta[d]pyrimidin-1-yl)acetic acid include other fluorophenyl derivatives, methylsulfanyl derivatives, and hydroxy-substituted pyrimidines. These compounds may share some structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct chemical and biological properties.
属性
IUPAC Name |
2-[2-[(4-fluorophenyl)methylsulfanyl]-4-hydroxy-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[d]pyrimidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3S/c17-11-6-4-10(5-7-11)9-23-16-18-15(22)12-2-1-3-13(12)19(16)8-14(20)21/h4-7,12-13,15-16,18,22H,1-3,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRNVECXTRGZAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)N(C(NC2O)SCC3=CC=C(C=C3)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
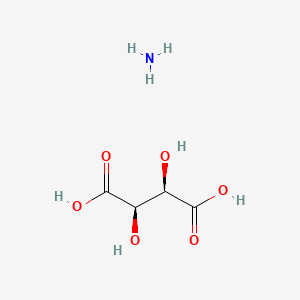
![L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B8065412.png)

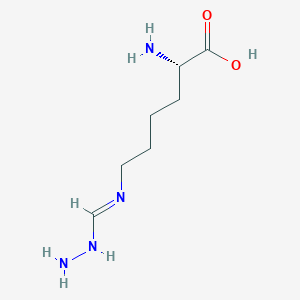
![L-Lysine, N6-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B8065447.png)

![2-Hydroxy-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetic acid](/img/structure/B8065461.png)
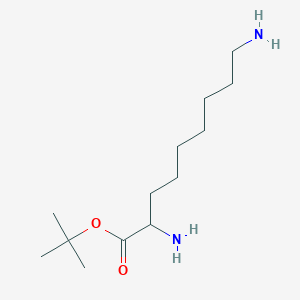
![Diammonium 5-[2-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-2-(2-{4-[2-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-2-sulfonatophenyl}ethenyl)benzenesulfonate](/img/structure/B8065468.png)
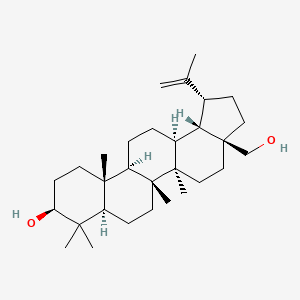
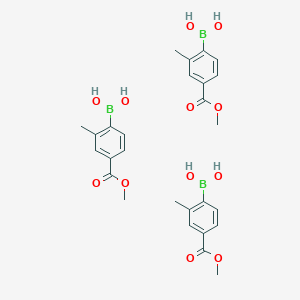
![Benzaldehyde, 4-[bis[2-(benzoyloxy)ethyl]amino]-](/img/structure/B8065500.png)
![Carbamic acid, N-[(1R)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B8065502.png)
![6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B8065505.png)
